molecular formula C13H9NO2 B1597221 4-(Benzo[d]oxazol-2-yl)phenol CAS No. 3315-19-3

4-(Benzo[d]oxazol-2-yl)phenol

Cat. No.: B1597221
CAS No.: 3315-19-3
M. Wt: 211.22 g/mol
InChI Key: PDQPTWHZKVUJQX-UHFFFAOYSA-N
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Description

4-(Benzo[d]oxazol-2-yl)phenol is a heterocyclic compound that features a benzoxazole ring fused to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d]oxazol-2-yl)phenol typically involves the reaction of 2-aminophenol with benzoyl chloride under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, potentially using continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzo[d]oxazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing the benzo[d]oxazole moiety, including 4-(benzo[d]oxazol-2-yl)phenol, exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzoxazole can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The structural characteristics of these compounds play a crucial role in their interaction with biological targets, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively. Compounds with similar structures have demonstrated efficacy against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Inhibition of Enzymatic Activity

Another significant application is in the inhibition of specific enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. Studies suggest that benzoxazole derivatives can effectively inhibit AChE, thereby potentially enhancing cognitive function by increasing acetylcholine levels in the brain .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions: Utilizing 2-aminophenol and appropriate aldehydes under acidic or basic conditions.
  • Catalytic Methods: Recent advances have introduced nanocatalysts that enhance yield and reduce reaction times .
MethodologyDescriptionYieldNotes
CondensationReaction between 2-aminophenol and aldehyde70-90%Effective under reflux conditions
CatalyticUse of nanocatalysts for synthesis79-89%High efficiency and easy separation

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound derivatives in models of oxidative stress-induced neurotoxicity. The results demonstrated that these compounds significantly reduced neuronal cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .

Anti-inflammatory Activity

In another study, derivatives were evaluated for their anti-inflammatory properties using in vivo models. The findings indicated a marked reduction in inflammation markers compared to control groups, highlighting their potential as anti-inflammatory agents .

Biological Activity

4-(Benzo[d]oxazol-2-yl)phenol is an organic compound notable for its unique structure, which combines a benzo[d]oxazole moiety with a phenolic group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A benzene ring fused to an oxazole ring.
  • The presence of hydroxyl (-OH) groups that contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity : Studies have shown that this compound can influence pathways related to oxidative stress, potentially offering protective effects against cellular damage caused by free radicals.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition results .
  • Inhibition of Acetylcholinesterase (AChE) : A key area of research involves the compound's ability to inhibit AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies have indicated that certain derivatives exhibit strong AChE inhibitory activity, with IC50 values as low as 2.7 µM .
  • Anti-inflammatory Effects : Molecular docking studies suggest that this compound may interact with COX-2 enzymes, which are involved in inflammation processes. Some derivatives have shown better inhibition than standard anti-inflammatory drugs like celecoxib .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cross dehydrogenative coupling reactions.
  • Condensation reactions involving appropriate phenolic precursors and benzo[d]oxazole derivatives .

Case Studies and Research Findings

Several studies highlight the biological potential of this compound and its derivatives:

StudyFindings
Study on Antioxidant Activity Demonstrated significant free radical scavenging activity, indicating potential for protective effects in oxidative stress conditions.
Antimicrobial Evaluation Showed effective inhibition against S. aureus and E. coli, with comparisons made to standard antibiotics like ampicillin .
Neuroprotective Potential Investigated as a potential AChE inhibitor for Alzheimer's treatment, showing promising results in binding affinity studies .
Anti-inflammatory Activity Molecular docking revealed interactions with COX enzymes, suggesting therapeutic applications in inflammation management .

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQPTWHZKVUJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420788
Record name 4-(benzo[d]oxazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3315-19-3
Record name 4-(benzo[d]oxazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Equal molar quantities of p-hydroxybenzaldehyde and o-aminophenol in excess nitrobenzene was refluxed for five hours. The nitrobenzene was removed and the product extracted from the residue with xylene. 2-(4-Hydroxyphenyl)benzoxazole, m.p. 253°, was isolated in 64% yield.
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Synthesis routes and methods II

Procedure details

In an acetic acid solvent in the presence of sodium acetate (NaOAc) (3.0 eq.), a solution including 2-aminophenol (1.0 eq.) and 4-hydroxybenzaldehyde (1.0 eq.) was refluxed. After cooling, the reaction mixture was distributed between ethyl acetate and water, and an organic layer was dried, filtered, and evaporated. The residual was purified by silica gel column chromatography using hexane and ethyl acetate (4:1) to obtain a solid Compound 123.
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7.6%

Synthesis routes and methods III

Procedure details

A mixture containing 5.45 g. (0.05 mole) of o-aminophenol and 6.10 g. (0.05 mole) of p-hydroxybenzaldehyde in 75 ml. of nitrobenzene was heated to reflux for 5 hr. On cooling to 30° a dark solid appears which was filtered, washed with hot toluene, and air-dried. Recrystallization from ethanol gave a 73% yield of 4-(2-benzoxazolyl)phenol (mp 255°-258°).
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Synthesis routes and methods IV

Procedure details

To a solution of 4-bromo-t-butyldimethylsilyloxybenzene (8.3 g; 29 mmol) in THF (60 ml) at -78° C. is added a solution of butyllithium in hexane (14 ml; 35 mmol) over 10 minutes. This is allowed to stir 1 hour and 2-chlorobenzoxazole (4 ml; 35 mmol) is added dropwise over 5 minutes. After stirring 15 minutes, the reaction is allowed to warm to 0° C. and is quenched with MeOH. This is then poured into 1N HCl and after stirring 1 hour is extracted with ethyl acetate. The organic extracts are dried (MgSO4) and then concentrated to yield 4-(benzoxazol-2-yl)phenol which is used directly in Step C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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